

Org41841 Binding Site on the Transmembrane Domain of LHCGR: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Org41841

Cat. No.: B1677480

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lutropin-Choriogonadotropic Hormone Receptor (LHCGR), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical regulator of reproductive function. While traditionally activated by the large glycoprotein hormones Luteinizing Hormone (LH) and Chorionic Gonadotropin (hCG) which bind to its extracellular domain, a class of small molecule allosteric modulators has been identified that targets the transmembrane (TM) domain. This technical guide provides an in-depth analysis of the binding site of one such molecule, **Org41841**, on the transmembrane domain of LHCGR. We will detail the key interacting residues, present quantitative binding and functional data, outline the experimental protocols used to elucidate this interaction, and visualize the associated signaling pathways and experimental workflows.

The Org41841 Binding Pocket in the LHCGR Transmembrane Domain

The small molecule agonist **Org41841** acts as a positive allosteric modulator of the LHCGR, binding to a site distinct from the orthosteric binding site of its endogenous ligand, LH.^{[1][2]} This allosteric binding pocket is located within the transmembrane helices of the receptor.

1.1. Location of the Binding Pocket:

Three-dimensional molecular modeling and experimental data have identified the binding pocket for **Org41841** within the transmembrane domain of the LHCGR.[3][4] This pocket is situated in a cleft formed by transmembrane helices (TMHs) 3, 4, 5, 6, and 7, and is capped by the extracellular loop 2 (ECL2).[3][4] This positioning is a characteristic feature for many low molecular weight (LMW) agonists of glycoprotein hormone receptors.[3]

1.2. Key Amino Acid Interactions:

A critical interaction for the binding and agonistic activity of **Org41841** is the formation of a hydrogen bond between its amino group and the negatively charged side chain of a highly conserved glutamate residue at position 3.37 (according to the Ballesteros-Weinstein numbering scheme for GPCRs).[3][4] In the human LHCGR, this corresponds to Glutamate-451 (E451). The carboxylate group of this glutamate residue is proposed to form a salt bridge with the positively charged amino group of **Org41841**, anchoring the ligand within the binding pocket.[5]

1.3. Homology with the Thyroid-Stimulating Hormone Receptor (TSHR):

The transmembrane domain of the LHCGR shares a high degree of sequence homology with the TSHR. Consequently, **Org41841** also functions as a partial agonist at the TSHR, although with a lower potency.[3][6] The allosteric binding pocket is conserved between these two receptors, and studies involving chimeric TSHR-LHCGR constructs have been instrumental in delineating the residues that determine ligand affinity and efficacy.[1][4]

Quantitative Data for Org41841-LHCGR Interaction

The following tables summarize the available quantitative data for the functional activity of **Org41841** on the LHCGR and related receptors.

Receptor	Ligand	Assay Type	EC50	Reference
Wild-Type LHCGR	Org41841	cAMP Accumulation	0.2 μ M	[7]
Wild-Type TSHR	Org41841	cAMP Accumulation	7.7 μ M	[7]
Chimeric TSHR (L570F)	Org41841	cAMP Accumulation	800 nM	[3]
Chimeric TSHR (M9)	Org41841	cAMP Accumulation	2700 nM	[3]

Experimental Protocols

The identification and characterization of the **Org41841** binding site on the LHCGR has been achieved through a combination of computational and experimental techniques.

3.1. Site-Directed Mutagenesis:

Site-directed mutagenesis is employed to substitute specific amino acid residues within the putative binding pocket to assess their importance in ligand binding and receptor activation.

- **Primer Design:** Mutagenic primers, typically 25-45 bases in length with a melting temperature (T_m) of $\geq 78^\circ\text{C}$, are designed to contain the desired mutation in the center, flanked by 10-15 bases of correct sequence on both sides.
- **PCR Amplification:** A high-fidelity DNA polymerase is used to amplify the entire plasmid containing the receptor cDNA using the mutagenic primers. This results in a linear DNA product containing the desired mutation.
- **DpnI Digestion:** The parental (non-mutated) plasmid DNA, which is methylated, is digested using the DpnI restriction enzyme. The newly synthesized, unmethylated PCR product remains intact.
- **Transformation:** The mutated plasmid is then circularized and transformed into competent *E. coli* for amplification. The presence of the desired mutation is confirmed by DNA sequencing.

3.2. Construction of Chimeric Receptors:

Chimeric receptors, combining domains from the LHCGR and the homologous TSHR, are powerful tools to pinpoint regions responsible for ligand specificity.

- **Chimeric Design:** Based on homology modeling, specific residues or entire domains of one receptor are replaced with the corresponding sequences from the other. For instance, the M9 chimeric receptor is a TSHR in which nine residues within and covering the **Org41841** binding cleft are replaced by their LHCGR counterparts: I560V, L570F, P5.34T, A5.36S, L5.37Q, A5.38V, F5.42T, Y6.54F, and I5.59A. The L570F chimera involves a single point mutation in the TSHR.
- **Generation:** The chimeric constructs are generated using overlapping PCR-based site-directed mutagenesis techniques.

3.3. cAMP Accumulation Assay:

This functional assay is used to quantify the agonistic activity of **Org41841** by measuring the production of the second messenger cyclic AMP (cAMP).

- **Cell Culture and Transfection:** Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the wild-type or mutant/chimeric receptor of interest.
- **Ligand Stimulation:** Transfected cells are incubated with varying concentrations of **Org41841** in the presence of a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
- **Cell Lysis and cAMP Measurement:** After stimulation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive enzyme immunoassay (EIA) or a bioluminescence-based assay.
- **Data Analysis:** The dose-response data is fitted to a sigmoidal curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

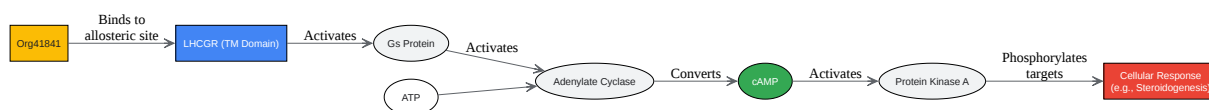
3.4. Radioligand Binding Assay:

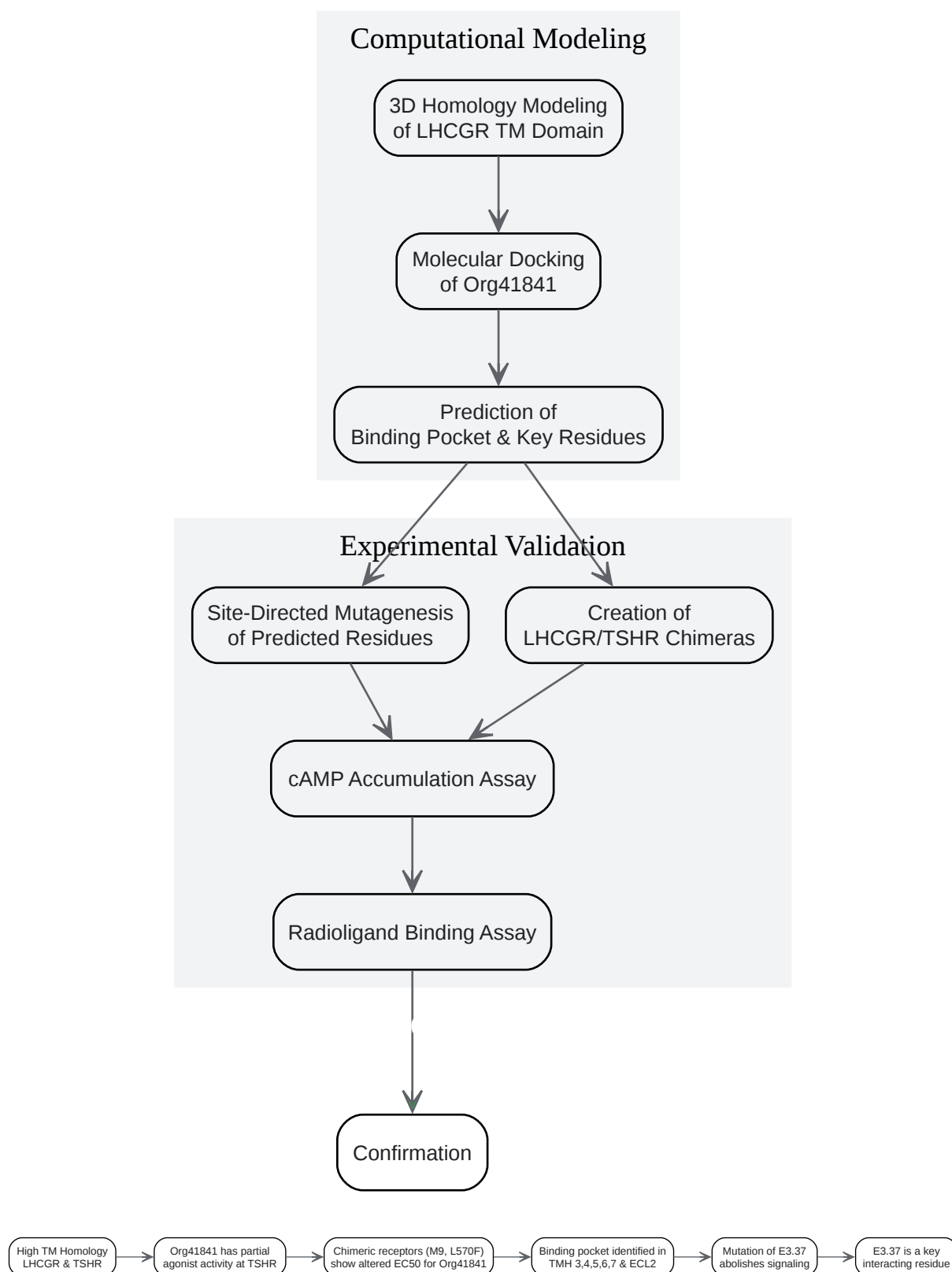
Radioligand binding assays are used to determine the binding affinity (K_d) of a ligand for its receptor.

- **Cell Preparation:** Membranes are prepared from cells expressing the receptor of interest.
- **Incubation:** The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [^3H]**Org41841**) and increasing concentrations of unlabeled **Org41841**.
- **Separation and Counting:** The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration, and the amount of radioactivity is quantified using a scintillation counter.
- **Data Analysis:** The data is analyzed to determine the inhibition constant (K_i), which is then converted to the dissociation constant (K_d) to quantify the binding affinity.

Visualizations

4.1. Signaling Pathway of LHCGR Activation by **Org41841**





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Persistent cAMP Signaling by TSH Receptors Revealed by Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]
- 6. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Low-Molecular-Weight Antagonist for the Human Thyrotropin Receptor with Therapeutic Potential for Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Org41841 Binding Site on the Transmembrane Domain of LHCGR: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677480#org41841-binding-site-on-the-transmembrane-domain-of-lhcgr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com